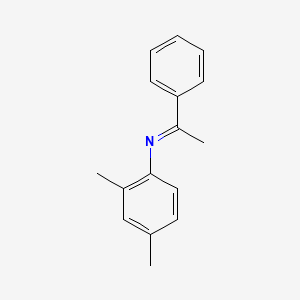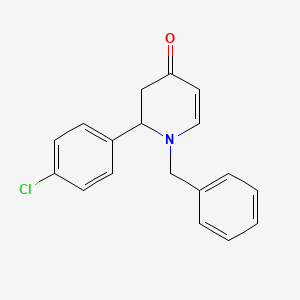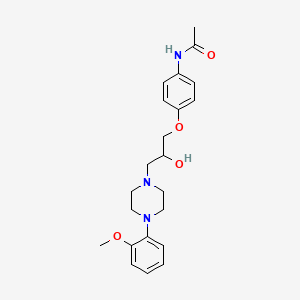
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- is a complex organomercury compound It is characterized by the presence of a mercury atom bonded to a chloro group and a 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl group
Méthodes De Préparation
The synthesis of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- typically involves the reaction of mercury(II) chloride with 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve the use of specialized equipment to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, such as mercury(I).
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its action include oxidative stress and the formation of reactive mercury species.
Comparaison Avec Des Composés Similaires
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- can be compared with other organomercury compounds, such as:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Phenylmercury: Used as a preservative and antifungal agent.
Ethylmercury: Utilized in vaccines as a preservative.
Propriétés
Numéro CAS |
3367-32-6 |
|---|---|
Formule moléculaire |
C7H11ClHgN2O3 |
Poids moléculaire |
407.22 g/mol |
Nom IUPAC |
chloro-[3-(2,4-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)3-9-4-6(10)8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,10,11);1H;/q;;+1/p-1 |
Clé InChI |
LHSGKZGCMBCHRL-UHFFFAOYSA-M |
SMILES canonique |
COC(CN1CC(=O)NC1=O)C[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)



![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)





![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)


